molecular formula C26H19F3N4O3S B2992107 1-(indolin-1-yl)-2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)ethanone CAS No. 1226428-24-5

1-(indolin-1-yl)-2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)ethanone

Cat. No.: B2992107
CAS No.: 1226428-24-5
M. Wt: 524.52
InChI Key: KXZGQNRMEZHQHF-UHFFFAOYSA-N
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Description

1-(Indolin-1-yl)-2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)ethanone is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indoline core. The indoline can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Subsequent steps include the introduction of the nitrophenyl and trifluoromethylphenyl groups through electrophilic aromatic substitution reactions. The final step involves the formation of the imidazole ring through a cyclization reaction with an appropriate thioether precursor.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, which can enhance reaction efficiency and control. Additionally, the use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, would be considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or using hydride donors like lithium aluminum hydride (LiAlH₄).

  • Substitution: Electrophilic aromatic substitution reactions can be performed using strong electrophiles such as nitronium ion (NO₂⁺) for nitration and trifluoromethylating agents for introducing the trifluoromethyl group.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives, such as amines or alcohols.

  • Substitution: Introduction of various substituents on the aromatic rings, leading to derivatives with different functional groups.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound's biological activity can be explored for potential therapeutic uses, such as antimicrobial, antiviral, or anticancer properties.

  • Medicine: Its structural complexity and potential biological activity make it a candidate for drug development, particularly in the treatment of diseases involving the central nervous system or inflammatory conditions.

  • Industry: The compound's unique properties may be useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound may interact with these targets through binding interactions, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

  • 1-(Indolin-1-yl)-1-phenyl-3-propan-2-olamines: These compounds are known for their potent and selective norepinephrine reuptake inhibition, which is useful in treating neuropsychiatric disorders.

  • Indole derivatives: These compounds exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Uniqueness: 1-(Indolin-1-yl)-2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)ethanone stands out due to its unique combination of functional groups and structural complexity, which may confer distinct biological and chemical properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies and research are essential to fully understand and harness the capabilities of this intriguing compound.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19F3N4O3S/c27-26(28,29)19-7-4-8-20(14-19)32-23(18-6-3-9-21(13-18)33(35)36)15-30-25(32)37-16-24(34)31-12-11-17-5-1-2-10-22(17)31/h1-10,13-15H,11-12,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZGQNRMEZHQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(N3C4=CC=CC(=C4)C(F)(F)F)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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